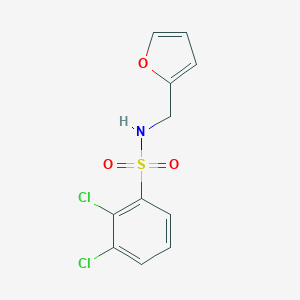![molecular formula C11H16BrNO2 B275529 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is not fully understood. However, it is believed to interact with GPCRs by binding to specific sites on the receptor and altering its conformation. This can lead to changes in downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol can have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain ion channels, which can affect cellular excitability and neurotransmitter release. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol in lab experiments is its ability to selectively modulate certain GPCRs. This can allow for more specific and targeted studies of these receptors and their downstream signaling pathways. However, one limitation is that the compound may have off-target effects on other proteins or pathways, which can complicate data interpretation.
将来の方向性
There are several potential future directions for the study of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol. One area of interest is in the development of more selective compounds that can modulate specific GPCRs with even greater precision. Another direction is in the study of the compound's potential therapeutic applications, such as in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular signaling pathways.
合成法
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol can be synthesized using a multi-step process starting with 3-bromo-4-ethoxybenzaldehyde. This aldehyde is reacted with ethylene diamine to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with epichlorohydrin to form the final product, 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol.
科学的研究の応用
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs), which play a key role in cellular signaling pathways. This compound has been found to interact with certain GPCRs, making it a valuable tool for studying these receptors and their downstream signaling pathways.
特性
分子式 |
C11H16BrNO2 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC名 |
2-[(3-bromo-4-ethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-4-3-9(7-10(11)12)8-13-5-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChIキー |
PVRLEPZDIKSJLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)